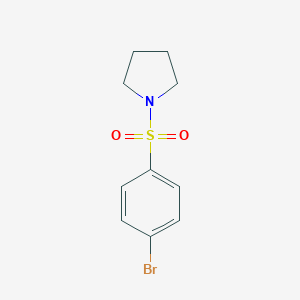

1-(4-Bromophenylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOJWOSNSJXQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353371 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

136350-52-2 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenylsulfonyl)pyrrolidine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 1-(4-Bromophenylsulfonyl)pyrrolidine. It delves into the core chemical characteristics, synthesis, analytical validation, and potential applications of this compound, providing a foundational understanding for its use in medicinal chemistry and organic synthesis.

Core Compound Identification

-

Synonyms: 4-Bromo-N-pyrrolidin-1-ylbenzenesulfonamide, 1-[(4-Bromobenzene)sulfonyl]pyrrolidine[1][2]

This compound is a sulfonylated heterocyclic compound. It incorporates a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a cornerstone of numerous natural products and FDA-approved pharmaceuticals.[5][6][7] The presence of the 4-bromophenylsulfonyl group provides a reactive and modifiable handle, making this molecule a valuable building block for creating more complex chemical entities in drug discovery programs.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [1] |

| Molecular Weight | 290.18 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 80-84 °C | [1][2] |

| Boiling Point | 383.1±44.0 °C (Predicted) | [1] |

| Density | 1.583±0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Sealed in dry, Room Temperature | [1][2] |

Synthesis and Purification

The synthesis of this compound is reliably achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and pyrrolidine. This is a standard method for the formation of sulfonamides.

Causality of Experimental Design

The chosen synthetic route is efficient and high-yielding. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the pyrrolidine starting material, which would render it non-nucleophilic and halt the reaction. The reaction is initiated at 0 °C to control the initial exothermic release of heat upon addition of the highly reactive sulfonyl chloride.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Pyrrolidine

-

4-Bromobenzenesulfonyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Cool the stirred solution to 0 °C using an ice bath.

-

Reagent Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine mixture over 30-60 minutes. The slow addition is critical to manage the reaction's exothermicity.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. Continue stirring for 2-16 hours. The reaction's completion should be monitored by Thin-Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, wash the reaction mixture sequentially with deionized water and then with a saturated aqueous solution of NaHCO₃ to remove triethylamine hydrochloride and any unreacted sulfonyl chloride.

-

Isolation: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

Workflow for Synthesis and Purification

Caption: Generalized workflow for the synthesis of this compound.

Purification Protocols

The crude product can be purified by one of two primary methods, depending on the scale and purity of the crude material.

-

Recrystallization: This is an effective method for crystalline solids. A solvent pair system, such as ethanol/water or ethyl acetate/heptane, is often effective.[8] The crude product is dissolved in a minimum amount of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until turbidity persists. The solution is then reheated until clear and allowed to cool slowly to form pure crystals.

-

Flash Column Chromatography: For non-crystalline products or mixtures with closely related impurities, silica gel chromatography is the method of choice. A mobile phase of hexanes and ethyl acetate is a good starting point, with the polarity adjusted based on TLC analysis to achieve an Rf value of ~0.3 for the product.[8]

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the final product's structure and purity. The following analytical techniques are standard.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the bromophenyl ring (typically two doublets in the 7.5-7.9 ppm region) and two multiplets for the pyrrolidine ring protons (around 3.3 ppm and 1.8 ppm). Integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the aromatic carbons and the two distinct carbons of the pyrrolidine ring.

-

-

Mass Spectrometry (MS):

-

The primary objective is to confirm the molecular weight. The mass spectrum will show a molecular ion peak [M]⁺. A key feature will be the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), which appears as two peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of a single bromine atom.[9]

-

-

Infrared (IR) Spectroscopy:

-

This technique identifies functional groups. The spectrum for this compound will exhibit strong characteristic absorption bands for the sulfonyl group (S=O stretches) at approximately 1350 cm⁻¹ and 1160 cm⁻¹.

-

-

High-Performance Liquid Chromatography (HPLC):

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and over 20 FDA-approved drugs.[5][10] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, which is critical for achieving high-affinity binding to biological targets.[6]

While specific biological activities for this compound itself are not extensively documented, its structure makes it an ideal starting point or intermediate for several reasons:

-

Scaffold for Library Synthesis: It serves as a readily available, functionalized core for the synthesis of compound libraries. The bromine atom can be easily modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

-

Bioisostere and Pharmacophore: The sulfonamide linkage is a common feature in many drugs, acting as a stable mimic of other functional groups. The pyrrolidine ring itself is a key component in drugs targeting a wide range of conditions, including cancer, viral infections, and central nervous system disorders.[6][7]

-

Intermediate in Complex Syntheses: This compound can be used in the multi-step synthesis of more complex molecules, including pyrrolo[2][3]benzodiazepines (PBDs), a class of compounds investigated for their potent antitumor properties.[11]

Conceptual Drug Discovery Workflow

Caption: A conceptual flowchart for drug discovery starting from a core scaffold.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical. Based on available data sheets, this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][4]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols.[12]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][2][13]

References

-

PubChem. 1-(4-Bromophenyl)pyrrolidine. [Link]

-

CPAChem. Safety data sheet - Pyrrolidine. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

MDPI. An Update on the Synthesis of Pyrrolo[2][3]benzodiazepines. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

Pharmaceutica Analytica Acta. An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. [Link]

-

PMC - NIH. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. [Link]

-

ResearchGate. Pyrrolidine-based marketed drugs. [Link]

Sources

- 1. This compound | 136350-52-2 [chemicalbook.com]

- 2. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]

- 3. 136350-52-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. 136350-52-2|1-((4-Bromophenyl)sulfonyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 5. enamine.net [enamine.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

1-(4-Bromophenylsulfonyl)pyrrolidine molecular weight

An In-depth Technical Guide to 1-(4-Bromophenylsulfonyl)pyrrolidine: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its fundamental physicochemical properties, provides a detailed methodology for its synthesis and characterization, outlines critical safety protocols, and explores its potential role as a versatile building block in the discovery of novel therapeutics.

Core Molecular Attributes and Physicochemical Profile

This compound (CAS No: 136350-52-2) is a sulfonamide derivative incorporating a bromophenyl group and a pyrrolidine ring.[1][2] The presence of the electron-withdrawing sulfonyl group, the reactive bromine atom on the aromatic ring, and the saturated heterocyclic pyrrolidine moiety makes it a valuable scaffold for chemical elaboration.

Quantitative Physicochemical Data

The key properties of this compound are summarized below. These parameters are crucial for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [1][2][3] |

| Molecular Weight | 290.18 g/mol | [1][2][3] |

| Melting Point | 80-84 °C | [2][3] |

| Boiling Point (Predicted) | 383.1 ± 44.0 °C | [2][3] |

| Density (Predicted) | 1.583 ± 0.06 g/cm³ | [2][3] |

| Appearance | White to off-white solid | [2] |

Synthesis Pathway: A Self-Validating Protocol

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and pyrrolidine. This is a robust and high-yielding reaction common in the synthesis of sulfonamides.

Diagram of the Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.

-

Reagent Preparation:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Causality: Triethylamine acts as a base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the pyrrolidine nucleophile. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.

-

-

Reaction Execution:

-

Cool the flask to 0 °C using an ice bath.

-

Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM.

-

Add the 4-bromobenzenesulfonyl chloride solution dropwise to the stirred pyrrolidine solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Causality: The dropwise addition at 0 °C helps to control the exothermic nature of the reaction. Allowing the reaction to proceed at room temperature ensures it goes to completion.

-

-

Workup and Isolation:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Causality: The HCl wash removes excess triethylamine and pyrrolidine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by either recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound as a white to off-white solid.[2]

-

Analytical Characterization: Structural Confirmation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, Mass Spectrometry, and FT-IR provides unambiguous structural elucidation.

Diagram of the Analytical Workflow

Caption: The relationship between the core motifs of the title compound and their significance in drug design.

-

The Pyrrolidine Ring: This saturated heterocycle is a key component of many biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. [4][5]Its inclusion in a molecule can enhance binding to target proteins and improve pharmacokinetic properties. [6]* The Aryl Sulfonamide Group: This functional group is a cornerstone of medicinal chemistry, found in diuretic, antibiotic, and anticancer drugs. It often acts as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

-

The Bromophenyl Moiety: The bromine atom serves as a useful synthetic handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for screening and lead optimization. This makes this compound an excellent starting point for exploring structure-activity relationships (SAR).

Given these features, this compound is a valuable building block for synthesizing novel molecules targeting a wide range of diseases, from infectious diseases to central nervous system disorders and oncology. [5][7][8]

References

-

PubChem. 1-(4-Bromophenyl)pyrrolidine. [Link]

-

Chemsrc. 1-(4-Bromophenyl)pyrrolidine. [Link]

-

SCIRP. 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. [Link]

-

MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]

-

NIST. Pyrrolidine - NIST WebBook. [Link]

-

Royal Society of Chemistry. Supporting Information for Selective and tunable synthesis of 3-arylsuccinimides.... [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

ScienceDirect. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

PubChem. Bromopyrrolidine. [Link]

-

ResearchGate. Pyrrolidine-based marketed drugs. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

ATB. Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. [Link]

Sources

- 1. 136350-52-2|1-((4-Bromophenyl)sulfonyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 2. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]

- 3. This compound | 136350-52-2 [chemicalbook.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

1-(4-Bromophenylsulfonyl)pyrrolidine physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenylsulfonyl)pyrrolidine

Abstract

This compound is a synthetic organic compound featuring a convergence of three key chemical moieties: a para-substituted bromophenyl ring, a sulfonamide linker, and a saturated pyrrolidine heterocycle. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science, offering a scaffold for the development of novel therapeutic agents and functional materials. The presence of the bromine atom provides a reactive handle for further chemical elaboration via cross-coupling reactions, while the sulfonamide and pyrrolidine groups are prevalent in numerous biologically active molecules. This technical guide provides a comprehensive overview of the core physical properties, a validated synthetic workflow, detailed spectroscopic characterization, and essential safety protocols for this compound, designed for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Characteristics

This compound is a stable, solid compound under standard laboratory conditions. Its core properties are derived from its constituent parts: the aromatic sulfonyl group imparts rigidity and specific electronic properties, while the pyrrolidine ring provides a defined three-dimensional conformation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [1][2] |

| Molecular Weight | 290.18 g/mol | [1][2] |

| CAS Number | 136350-52-2 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 80-84 °C | [2] |

| Boiling Point | 383.1 ± 44.0 °C (Predicted) | [2] |

| Density | 1.583 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in a dry environment at room temperature | [2] |

Synthesis and Characterization

Synthetic Pathway Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and pyrrolidine. This is a classic and robust method for forming sulfonamides.

Causality of Experimental Choices:

-

Reactants: 4-bromobenzenesulfonyl chloride serves as the electrophile, with the highly reactive sulfonyl chloride group being an excellent leaving group. Pyrrolidine, a cyclic secondary amine, acts as the nucleophile, with its nitrogen lone pair attacking the electrophilic sulfur atom.

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its purpose is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the pyrrolidine reactant, which would render it non-nucleophilic and halt the reaction.

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Temperature Control: The reaction is initiated at 0 °C (ice bath) to control the initial exothermic release of heat upon addition of the highly reactive sulfonyl chloride. This prevents potential side reactions and ensures a controlled reaction rate.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a general, self-validating procedure for the synthesis of the title compound.

Materials:

-

Pyrrolidine (1.0 eq)

-

4-Bromobenzenesulfonyl chloride (1.05 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve pyrrolidine and triethylamine in anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride in a separate volume of anhydrous DCM. Add this solution dropwise to the stirred pyrrolidine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

-

Self-Validation (Monitoring): Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A complete reaction is indicated by the disappearance of the limiting reactant (pyrrolidine).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

-

Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following data are based on the known structure and analogous compounds.[3]

-

¹H NMR (Proton NMR): The spectrum is expected to show two distinct sets of signals.

-

Aromatic Region (δ 7.5-7.9 ppm): Two doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Aliphatic Region (δ 1.8-3.4 ppm): Two multiplets (likely triplets) corresponding to the two sets of chemically non-equivalent methylene protons (-CH₂-) of the pyrrolidine ring.

-

-

¹³C NMR (Carbon NMR): The spectrum should display six distinct signals.

-

Aromatic Region (δ 125-145 ppm): Four signals for the four unique carbon environments of the bromophenyl group.

-

Aliphatic Region (δ 24-64 ppm): Two signals corresponding to the two different methylene carbons of the pyrrolidine ring.

-

-

IR (Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of the principal functional groups.

-

~1350 cm⁻¹ and ~1160 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O).

-

~3000-2850 cm⁻¹: C-H stretching of the aliphatic pyrrolidine ring.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 290. The key feature will be the isotopic pattern of bromine, showing two peaks of nearly equal intensity at M⁺ (containing ⁷⁹Br) and M+2 (containing ⁸¹Br).

-

Relevance in Drug Discovery and Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs, including agents for diabetes (Mitiglinide) and neurological disorders (Procyclidine).[4] Its conformational rigidity and ability to engage in hydrogen bonding make it an ideal component for designing molecules that fit into specific biological targets.

The sulfonamide group is another cornerstone of drug design, famously present in antibacterial sulfa drugs and a wide array of other therapeutics. This compound combines these two valuable motifs. The bromine atom serves as a versatile synthetic handle, allowing for the diversification of the core structure through reactions like Suzuki, Heck, or Sonogashira cross-coupling, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Caption: A conceptual flowchart for using the title compound in a drug discovery program.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, prudent laboratory practices are required, particularly concerning the handling of its precursors.

-

Precautionary Measures:

-

The reactant, pyrrolidine, is a highly flammable, corrosive, and toxic liquid that causes severe skin burns and eye damage.[5][6] All manipulations involving pyrrolidine must be conducted in a certified chemical fume hood.

-

4-bromobenzenesulfonyl chloride is a corrosive solid and should be handled with care.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Safe Handling: Handle the final solid product in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][7]

References

-

PubChem. (n.d.). 1-(4-Bromophenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

- TCI Chemicals. (2025). Safety Data Sheet: 4-Bromophenacyl Bromide.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(3-(4-Bromophenoxy)propyl)pyrrolidine. Retrieved from a representative AK Scientific, Inc.

- CPAChem. (n.d.). Safety Data Sheet: Pyrrolidine.

- BenchChem. (n.d.). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.

- Merck Index. (n.d.). Pyrrolidine.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.

-

PubChem. (n.d.). 1-(Phenylsulfonyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Scirp.org. (n.d.). 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. Scientific Research Publishing. Retrieved from [Link]

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(4-Bromophenylsulfonyl)pyrrolidine: Synthesis, Characterization, and Medicinal Chemistry Perspective

This guide provides a comprehensive technical overview of 1-(4-Bromophenylsulfonyl)pyrrolidine, a molecule of significant interest to researchers, scientists, and professionals in drug development. By merging fundamental chemical principles with practical, field-proven insights, this document will delve into the compound's synthesis, structural elucidation, and its potential as a versatile building block in medicinal chemistry.

Introduction: The Scientific Rationale

This compound integrates two key pharmacophores: the pyrrolidine ring and the arylsulfonamide group. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in numerous FDA-approved drugs and natural products, often imparting favorable physicochemical properties such as enhanced solubility and metabolic stability.[1][2] The sulfonamide functional group is a cornerstone of medicinal chemistry, featuring in a wide array of therapeutics with activities ranging from antimicrobial to anticancer.[3] The strategic combination of these two moieties, further functionalized with a bromine atom, creates a versatile chemical entity ripe for elaboration in drug design and discovery programs.[4] The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid at room temperature.[5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 136350-52-2 | [5][6] |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [5] |

| Molecular Weight | 290.18 g/mol | [5] |

| Melting Point | 80-84 °C | [5] |

| Boiling Point (Predicted) | 383.1 ± 44.0 °C | [5] |

| Density (Predicted) | 1.583 ± 0.06 g/cm³ | [5] |

The chemical structure of this compound is depicted in the following diagram:

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and pyrrolidine.[4] This reaction is a classic example of sulfonamide bond formation.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of pyrrolidine at the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride.[3] This is generally considered to be an addition-elimination mechanism, proceeding through a trigonal bipyramidal intermediate.[7][8] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards the formation of the product.[3]

Experimental Protocol (Adapted)

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general and reliable procedure can be adapted from standard methodologies for the synthesis of N-arylsulfonylpyrrolidines.[4]

Objective: To synthesize this compound from 4-bromobenzenesulfonyl chloride and pyrrolidine.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Pyrrolidine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred pyrrolidine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in medicinal chemistry. Its structure, combining the favorable properties of the pyrrolidine ring and the sulfonamide group with a modifiable aromatic ring, makes it an attractive scaffold for the development of novel bioactive compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers in the field of drug discovery and development. Further exploration of the biological activities of this compound and its derivatives is warranted and could lead to the identification of novel therapeutic agents.

References

- King, J. F., & Rathore, R. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate Profiles, Primary Kinetic Isotope Effects, Deuterium Substitution Patterns, and pH-Product Ratios in the Presence of Added Nucleophiles. Journal of the American Chemical Society, 114(9), 3028–3037.

- King, J. F., et al. (1992). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 64(12), 1963-1969.

- Mikolajczyk, M., & Drabowicz, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1436.

- Mikolajczyk, M., & Drabowicz, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central.

- Ciuffarin, E., & Curci, R. (1977). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (5), 579-582.

-

PubChem. (n.d.). 1-(4-bromophenyl)pyrrolidine. Retrieved from [Link]

- BenchChem. (2025). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.

- ChemicalBook. (n.d.). This compound CAS#: 136350-52-2.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.

- ResearchGate. (2026). The rst synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products.

- MDPI. (n.d.). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1789.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- National Center for Biotechnology Information. (2025). In-Silico discovery of novel cephalosporin antibiotic conformers via ligand-based pharmacophore modelling and de novo molecular design. PubMed.

- National Center for Biotechnology Information. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PubMed.

- ResearchGate. (n.d.). Bioactive compounds containing pyrrolidine.

- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

- National Center for Biotechnology Information. (2025).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. old.iupac.org [old.iupac.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 136350-52-2 [chemicalbook.com]

- 6. 1-(4-Bromophenyl)pyrrolidine | C10H12BrN | CID 7016457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Bromophenylsulfonyl)pyrrolidine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(4-Bromophenylsulfonyl)pyrrolidine, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, structural characterization, and its role as a valuable building block for the creation of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of the Pyrrolidine-Sulfonamide Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic drugs.[1][2] This five-membered nitrogen-containing heterocycle is a cornerstone in medicinal chemistry due to its ability to impart favorable physicochemical properties to a molecule, such as increased water solubility and metabolic stability.[3] When combined with a sulfonamide functional group, a key pharmacophore in numerous therapeutic agents, the resulting N-arylsulfonylpyrrolidine scaffold represents a privileged structure in drug design.

This compound (Figure 1) is a prime example of this strategic molecular architecture. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This feature allows for the facile generation of diverse chemical libraries, a crucial step in the hit-to-lead optimization phase of drug discovery.

Figure 1. Chemical Structure of this compound.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, underscoring its value as a key intermediate in the synthesis of potential drug candidates.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 1-[(4-bromophenyl)sulfonyl]pyrrolidine | |

| Synonyms | This compound, 4-Bromo-N-pyrrolidin-1-ylbenzenesulfonamide | [1] |

| CAS Number | 136350-52-2 | [4] |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [4] |

| Molecular Weight | 290.18 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 80-84 °C | |

| Boiling Point (Predicted) | 383.1 ± 44.0 °C | |

| Density (Predicted) | 1.583 ± 0.06 g/cm³ |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, commencing with the preparation of the key intermediate, 4-bromobenzenesulfonyl chloride, followed by its reaction with pyrrolidine.[5]

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the synthesis of N-arylsulfonylpyrrolidines.[6]

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

-

Diazotization: To a stirred solution of 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

Sulfonyl Chlorination: The resulting diazonium salt solution is then added portion-wise to a pre-cooled (0-5 °C) solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The mixture is then poured into ice-water, and the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-bromobenzenesulfonyl chloride.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM is added dropwise over 30 minutes.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data

-

¹H NMR (CDCl₃):

-

Aromatic protons will appear as two doublets in the range of δ 7.6-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

The pyrrolidine protons will show two multiplets, one around δ 3.2-3.4 ppm for the methylene groups adjacent to the nitrogen atom, and another around δ 1.8-2.0 ppm for the other two methylene groups.

-

-

¹³C NMR (CDCl₃):

-

Aromatic carbons will appear in the range of δ 120-140 ppm.

-

The pyrrolidine carbons adjacent to the nitrogen will be observed around δ 48 ppm, and the other two carbons around δ 25 ppm.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).

-

-

Infrared (IR) Spectroscopy:

-

Characteristic strong absorption bands for the sulfonyl group (S=O stretching) will be observed around 1350 cm⁻¹ and 1160 cm⁻¹.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[] Its utility stems from the presence of the reactive C-Br bond, which allows for the introduction of various substituents through cross-coupling reactions.

A Key Building Block for Chemical Library Synthesis

The primary application of this compound in drug discovery is as a scaffold for the generation of diverse chemical libraries. The bromine atom can be readily substituted using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This enables the synthesis of a vast number of analogues with different functionalities at the 4-position of the phenyl ring, which is crucial for structure-activity relationship (SAR) studies.

Caption: A conceptual flowchart for the development of drugs based on a pyrrolidine core structure.[3]

Potential Therapeutic Applications of Derivatives

While the specific biological activity of this compound is not extensively documented, the broader class of N-arylsulfonylpyrrolidines and related sulfonamides has been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Sulfonamide-containing compounds have shown promise as inhibitors of various targets in cancer therapy.[9]

-

Antibacterial and Antiviral Agents: The sulfonamide group is a well-established pharmacophore in antimicrobial drugs.[2]

-

Enzyme Inhibitors: Derivatives of this scaffold could be designed to target specific enzymes involved in disease pathways.[3]

The synthesis of libraries of compounds derived from this compound provides a powerful platform for screening against various biological targets to identify novel drug candidates.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, combined with the reactivity of the C-Br bond, makes it an ideal starting material for the generation of diverse chemical libraries for drug discovery programs. While its own biological activity is not yet well-defined, its potential as a scaffold for the development of new therapeutic agents is significant. Future research will likely focus on the synthesis and biological evaluation of novel derivatives of this compound to explore its full potential in the quest for new and effective medicines.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

SCIRP. 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

ResearchGate. The rst synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. 1 H and 13 C NMR data for α-pyrrolidinopentiophenone HCl. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

National Institutes of Health. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

Pharmaffiliates. CAS No : 33045-52-2| Product Name : Sulpiride - Impurity B. [Link]

Sources

- 1. This compound CAS#: 136350-52-2 [amp.chemicalbook.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 136350-52-2 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenylsulfonyl)pyrrolidine is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The incorporation of the 4-bromophenylsulfonyl moiety provides a valuable handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The pyrrolidine ring, a common scaffold in many biologically active compounds, imparts favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the synthesis of this compound, detailing the core synthetic strategy, reaction mechanisms, and a field-proven experimental protocol.

Core Synthetic Strategy

The most direct and widely employed route for the synthesis of this compound involves a two-stage process. The first stage is the preparation of the key electrophile, 4-bromobenzenesulfonyl chloride, from readily available starting materials. The second stage is the nucleophilic substitution reaction of the sulfonyl chloride with pyrrolidine to form the desired sulfonamide.[3][4]

This approach is favored due to the high yields, operational simplicity, and the commercial availability of the precursors.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

The synthesis of the crucial intermediate, 4-bromobenzenesulfonyl chloride, is achieved via the electrophilic aromatic substitution of bromobenzene with chlorosulfonic acid.[4]

Reaction Mechanism

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium ion (+SO2Cl), which is generated in situ. The aromatic ring of bromobenzene, activated by the bromine atom (an ortho-, para-director), attacks the electrophile. Due to steric hindrance from the bromine atom, the para-substituted product is the major isomer formed. A subsequent loss of a proton restores the aromaticity of the ring, yielding 4-bromobenzenesulfonyl chloride.

Caption: Mechanism of 4-bromobenzenesulfonyl chloride synthesis.

Experimental Protocol

Materials:

-

Bromobenzene

-

Chlorosulfonic acid

-

Ice

-

Water

Equipment:

-

Round-bottom flask with a stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, carefully add chlorosulfonic acid (4.0 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add bromobenzene (1.0 eq) dropwise from the dropping funnel to the stirred chlorosulfonic acid over 30-45 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid 4-bromobenzenesulfonyl chloride will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the product under vacuum.

| Parameter | Value | Reference |

| Yield | Typically >85% | [4] |

| Purity | Sufficient for the next step without further purification | [4] |

| Appearance | White to off-white solid |

Part 2: Synthesis of this compound

The final step involves the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine in the presence of a base to form the sulfonamide linkage.[5][6]

Reaction Mechanism

This reaction is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of the chloride ion, a good leaving group, to form the stable sulfonamide product. A base, such as triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the equilibrium towards the product.[5]

Caption: Mechanism of sulfonamide formation.

Experimental Protocol

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Pyrrolidine

-

Triethylamine (or pyridine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure this compound.[7]

| Parameter | Value | Reference |

| Yield | 80-95% (typical) | Adapted from[5][6] |

| Melting Point | 80-84 °C | [8] |

| Appearance | White to off-white solid | [8] |

| Molecular Formula | C₁₀H₁₂BrNO₂S | [8] |

| Molecular Weight | 290.18 g/mol | [8] |

Characterization Data

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.

-

¹H NMR: Expected signals include multiplets for the pyrrolidine protons and an AA'BB' system for the aromatic protons. A similar compound, 2-chloroethyl ((4-bromophenyl)sulfonyl)prolinate, shows aromatic protons in the δ 7.78-7.84 ppm range.[9]

-

¹³C NMR: Expected signals include carbons of the pyrrolidine ring and the bromophenyl group.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonyl group (SO₂) are expected around 1350 cm⁻¹ and 1160 cm⁻¹.

Conclusion

This guide has detailed a reliable and efficient two-stage synthesis of this compound. The described protocols are based on well-established chemical principles and can be readily implemented in a standard laboratory setting. The versatility of the bromophenyl moiety and the prevalence of the pyrrolidine scaffold in bioactive molecules make the title compound a valuable building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | 136350-52-2 [chemicalbook.com]

- 9. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(4-Bromophenylsulfonyl)pyrrolidine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Bromophenylsulfonyl)pyrrolidine, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols.

Introduction

This compound belongs to the sulfonamide class of compounds, a group widely recognized for its diverse biological activities.[1][2] The incorporation of a pyrrolidine ring, a common motif in many natural products and FDA-approved drugs, makes this molecule a compelling subject for spectroscopic investigation.[3] Understanding the precise structural features through spectroscopic analysis is paramount for elucidating its chemical properties, predicting its reactivity, and informing its potential applications in medicinal chemistry.

This guide is structured to provide not just the data, but also the scientific rationale behind the experimental choices and a thorough interpretation of the spectral features, ensuring a self-validating and authoritative resource.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

A rigorous and standardized protocol is critical for acquiring high-quality, reproducible NMR data.

Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended.[4]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.[6]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

-

The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure optimal shimming and data quality.[7]

-

Cap the NMR tube securely to prevent solvent evaporation.[7]

Data Acquisition:

-

¹H NMR: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons.

-

¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required compared to ¹H NMR. A proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal intensity.

Workflow for NMR Data Acquisition and Processing

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Spectroscopic Data and Interpretation

While the specific, experimentally-determined spectra for this compound are not widely available in public databases, we can predict the expected chemical shifts and coupling patterns based on closely related analogs and established principles of NMR spectroscopy. For comparison, the reported data for the positional isomer, 1-((3-bromophenyl)sulfonyl)pyrrolidine, provides valuable insight.

¹H NMR (400 MHz, CDCl₃) - Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7-7.8 | d | 2H | H-2', H-6' | These aromatic protons are ortho to the electron-withdrawing sulfonyl group and are therefore expected to be the most deshielded. The para-substitution pattern will result in an AA'BB' system, which often appears as two doublets. |

| ~ 7.6-7.7 | d | 2H | H-3', H-5' | These aromatic protons are ortho to the bromine atom. |

| ~ 3.3-3.4 | t | 4H | H-2, H-5 | These protons are adjacent to the nitrogen atom of the pyrrolidine ring and are deshielded by the electron-withdrawing sulfonyl group. They are expected to appear as a triplet due to coupling with the H-3 and H-4 protons. |

| ~ 1.8-1.9 | m | 4H | H-3, H-4 | These protons are in the middle of the pyrrolidine ring and are expected to appear as a multiplet due to coupling with the H-2 and H-5 protons. |

¹³C NMR (100 MHz, CDCl₃) - Predicted Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138-140 | C-1' | The ipso-carbon attached to the sulfonyl group is expected to be significantly deshielded. |

| ~ 132-134 | C-3', C-5' | The aromatic carbons ortho to the bromine atom. |

| ~ 128-130 | C-2', C-6' | The aromatic carbons ortho to the sulfonyl group. |

| ~ 127-129 | C-4' | The ipso-carbon attached to the bromine atom. |

| ~ 48-50 | C-2, C-5 | The carbons of the pyrrolidine ring adjacent to the nitrogen are deshielded by the sulfonyl group. |

| ~ 25-27 | C-3, C-4 | The remaining carbons of the pyrrolidine ring are expected in the aliphatic region. |

II. Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is a convenient and widely used technique for solid samples, requiring minimal sample preparation.[8][9]

Instrumentation:

-

An FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[8]

Data Acquisition:

-

Perform a background scan of the empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The data is typically presented as percent transmittance (%T) or absorbance.

ATR-FTIR Analysis Workflow

Caption: A streamlined workflow for ATR-FTIR analysis of solid samples.

Spectroscopic Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2980-2850 | Medium | Aliphatic C-H stretch (pyrrolidine) |

| ~ 1350-1320 | Strong | Asymmetric SO₂ stretch |

| ~ 1170-1140 | Strong | Symmetric SO₂ stretch |

| ~ 1090-1080 | Medium | C-N stretch |

| ~ 830-810 | Strong | para-disubstituted C-H bend (out-of-plane) |

| ~ 600-500 | Medium-Strong | C-S stretch |

| ~ 550-500 | Medium | C-Br stretch |

The strong absorptions corresponding to the symmetric and asymmetric stretches of the sulfonyl group (SO₂) are highly characteristic of sulfonamides and serve as a key diagnostic feature in the IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with electron ionization is a standard method for the analysis of volatile and thermally stable organic compounds.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[2][10] A typical concentration is around 10-100 µg/mL.

-

Ensure the sample is free of non-volatile impurities by filtering if necessary.[2]

-

Transfer the solution to a GC-MS autosampler vial.

Data Acquisition:

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with an appropriate gradient to ensure good separation and peak shape.

-

MS Conditions: The electron ionization energy is typically set to 70 eV.[6] The mass analyzer is set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-400).

GC-MS (EI) Analysis Workflow

Caption: A comprehensive workflow for GC-MS analysis with electron ionization.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will exhibit a characteristic molecular ion peak and a predictable fragmentation pattern.

Predicted Mass Spectrometry Data (EI)

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₁₂BrNO₂S, with a monoisotopic mass of approximately 289.98 g/mol . A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 289 and 291.

-

Key Fragmentation Pathways:

-

Loss of the pyrrolidine ring: A common fragmentation pathway for N-sulfonylpyrrolidines is the cleavage of the N-S bond, leading to the formation of the 4-bromophenylsulfonyl cation (m/z 219/221).

-

Loss of SO₂: Fragmentation may also involve the loss of sulfur dioxide from the molecular ion or subsequent fragments.

-

Fragmentation of the pyrrolidine ring: The pyrrolidine ring itself can undergo fragmentation, leading to smaller charged species.

-

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By integrating detailed experimental protocols with a thorough analysis of predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, this document serves as a valuable resource for researchers in drug discovery and organic synthesis. The provided workflows and interpretations are grounded in established scientific principles and data from closely related analogs, ensuring a high degree of scientific integrity and practical utility. Further experimental verification of this data will be a valuable contribution to the scientific community.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 246138, 1-(Phenylsulfonyl)pyrrolidine. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

University of Massachusetts Amherst. Sample Preparation Guidelines for GC-MS. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

UCL Department of Chemistry. Sample Preparation. [Link]

-

Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

-

Wiley-VCH. Supporting Information. 2007. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642). [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

SCIRP. 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7016457, 1-(4-Bromophenyl)pyrrolidine. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shift values of compound 4a. [Link]

-

ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... [Link]

-

Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

-

ResearchGate. FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone... [Link]

-

NIST WebBook. Pyrrolidine. [Link]

Sources

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. uoguelph.ca [uoguelph.ca]

- 3. scirp.org [scirp.org]

- 4. rsc.org [rsc.org]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. agilent.com [agilent.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

An In-Depth Technical Guide to the Systematic Evaluation of 1-(4-Bromophenylsulfonyl)pyrrolidine Solubility in Organic Solvents

Abstract

The characterization of a compound's solubility is a cornerstone of pharmaceutical development, influencing everything from process chemistry and purification to final formulation and bioavailability. This guide addresses 1-(4-Bromophenylsulfonyl)pyrrolidine, a compound incorporating the pharmaceutically relevant pyrrolidine and sulfonamide motifs. Given the current absence of comprehensive public solubility data for this specific molecule, this document provides a robust framework for its systematic and quantitative evaluation across a range of organic solvents. We present the theoretical underpinnings of solubility, a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and a validated analytical workflow for quantification. This guide is intended to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, thereby accelerating preclinical and process development.

Introduction: The Imperative for Solubility Data

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter. Poor solubility can present significant challenges, leading to low bioavailability, difficulties in formulation, and inefficient purification processes.[1][2] For a molecule like this compound, which combines structural features common in bioactive compounds, understanding its behavior in various solvents is not merely academic—it is a prerequisite for its potential development.

The pyrrolidine ring is a saturated heterocycle found in numerous FDA-approved drugs and natural alkaloids, valued for its ability to impart unique conformational constraints and improve pharmacokinetic properties.[3][4] Similarly, the arylsulfonamide group is a classic pharmacophore known for its diverse biological activities. The combination of these moieties in this compound makes it a compound of interest, yet a thorough characterization requires foundational data that is currently unavailable.

This technical guide moves beyond a simple data sheet to provide the causality behind the experimental choices. It is a self-validating system designed to generate the high-quality, reproducible solubility data required to make informed decisions in a research and development setting.

Physicochemical Profile and Solubility Predictions

Before embarking on experimental determination, a theoretical assessment based on the molecule's structure provides invaluable insight into its expected solubility behavior. This follows the fundamental principle of "like dissolves like."

Table 1: Physicochemical Properties of this compound | Property | Value | Source | | :--- | :--- | :--- | | Molecular Formula | C₁₀H₁₂BrNO₂S | ChemicalBook[5] | | Molecular Weight | 290.18 g/mol | ChemicalBook[5] | | Appearance | White to off-white solid | ChemicalBook[6] | | Melting Point | 80-84°C | ChemicalBook[6] | | Structure |

| ChemicalBook[5] |Expert Analysis of Molecular Structure:

-

Polar Moieties: The molecule possesses a highly polar sulfonyl group (SO₂) which contains electronegative oxygen atoms capable of acting as hydrogen bond acceptors. This region of the molecule will favor interactions with polar solvents.

-

Nonpolar Moieties: The 4-bromophenyl ring is large, hydrophobic, and nonpolar. This aromatic system will contribute significantly to the molecule's solubility in nonpolar or moderately polar aromatic solvents (e.g., toluene) through van der Waals forces and pi-stacking interactions.

-

Pyrrolidine Ring: The saturated pyrrolidine ring is largely aliphatic and nonpolar in character, further contributing to its affinity for less polar environments.

-